FIREMASTER BP-6
Overview
Description
FireMaster BP-6 is a commercial polybrominated biphenyl preparation. It is a mixture of many different polybrominated biphenyl congeners, with significant constituents being 2,2’,4,4’,5,5’-hexabromobiphenyl and 2,2’,3,4,4’,5,5’-heptabromobiphenyl . This compound is primarily used as a flame retardant in various industrial applications.
Preparation Methods
FireMaster BP-6 is synthesized through the bromination of biphenyl. The process involves the reaction of biphenyl with bromine in the presence of a catalyst, typically iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions. Industrial production methods involve large-scale bromination reactors where the reaction is carefully monitored to achieve the desired degree of bromination .
Chemical Reactions Analysis
FireMaster BP-6 undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of bromine atoms, resulting in the formation of less brominated biphenyls.
Substitution: This reaction involves the replacement of bromine atoms with other functional groups, such as hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are hydroxylated biphenyls, debrominated biphenyls, and substituted biphenyls .
Scientific Research Applications
FireMaster BP-6 has been extensively studied for its effects on enzyme induction and metabolic pathways. It is known to be an effective inducer of diverse microsomal enzymes, including the aryl hydrocarbon hydroxylase system . This property makes it valuable in research related to enzyme induction and metabolic studies. Additionally, this compound has been used in toxicological studies to understand its impact on human health and the environment .
Mechanism of Action
The mechanism of action of FireMaster BP-6 involves its interaction with the aryl hydrocarbon receptor, leading to the induction of the aryl hydrocarbon hydroxylase system. This interaction results in the activation of various metabolic pathways, leading to the formation of hydroxylated metabolites and macromolecular adducts . These metabolites are then detoxified and excreted from the body.
Comparison with Similar Compounds
FireMaster BP-6 is similar to other polybrominated biphenyls and polychlorinated biphenyls in terms of its chemical structure and properties. it is unique due to its specific composition of hexabromobiphenyl and heptabromobiphenyl congeners . Similar compounds include:
Polychlorinated biphenyls: These compounds contain chlorine instead of bromine and have similar flame retardant properties.
Polybrominated diphenyl ethers: These compounds are also used as flame retardants and have similar environmental and health impacts.
This compound stands out due to its specific brominated biphenyl composition, making it a unique flame retardant with distinct properties and applications.
Properties
IUPAC Name |
1,2,3-tribromo-4-(3,4,5-tribromophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br6/c13-7-2-1-6(10(16)12(7)18)5-3-8(14)11(17)9(15)4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEAPJVBSINMNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C2=CC(=C(C(=C2)Br)Br)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860744 | |
Record name | 2,3,3',4,4',5'-Hexabromo-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20860744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
627.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84303-47-9 | |
Record name | 2,3,3',4,4',5'-Hexabromobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084303479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,3',4,4',5'-Hexabromo-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20860744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,3',4,4',5'-HEXABROMOBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DFM7VA843 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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